molecular formula C14H11N3O B4212663 3-(3-methoxy-2-pyrazinyl)quinoline

3-(3-methoxy-2-pyrazinyl)quinoline

Cat. No.: B4212663
M. Wt: 237.26 g/mol
InChI Key: RCANWNAELBYFIF-UHFFFAOYSA-N
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Description

3-(3-Methoxy-2-pyrazinyl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 3-position with a pyrazinyl group bearing a methoxy moiety at its 2-position. The quinoline scaffold (a bicyclic structure comprising a benzene fused to a pyridine ring) is widely recognized for its pharmacological relevance, particularly in antimalarial, anticancer, and antimicrobial agents . The addition of a pyrazinyl group introduces nitrogen-rich heteroaromaticity, which enhances binding interactions with biological targets such as enzymes and DNA .

  • Cyclocondensation reactions: Employed in pyrazolo[4,3-c]quinoline synthesis, which shares structural similarities .
  • Halogenation and cross-coupling: Demonstrated in thieno[2,3-b]quinoline derivatives, where brominated intermediates undergo Suzuki-Miyaura couplings .

Properties

IUPAC Name

3-(3-methoxypyrazin-2-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-18-14-13(15-6-7-16-14)11-8-10-4-2-3-5-12(10)17-9-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCANWNAELBYFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-(3-methoxy-2-pyrazinyl)quinoline with structurally or functionally related quinoline derivatives:

Compound Key Structural Features Biological Activities Key Findings Ref.
Thieno[2,3-b]quinoline Thiophene fused to quinoline at 2,3-positions Anticancer, antimicrobial Exhibits pharmacological activity via intercalation or enzyme inhibition; synthesis via iodine-mediated cyclization .
Indolo[3,2-c]quinoline Indole fused to quinoline (γ-carboline scaffold) DNA intercalation, antitumor Synthesized via Rh(III)-catalyzed dimerization with high atom economy; potential Topoisomerase II inhibition .
Benzo[f]quinoline Benzene fused to quinoline Anticancer (Topo II/ATP synthase inhibition), antimicrobial Acts as DNA intercalator; activity depends on polycyclic skeleton and substituent positioning .
Pyrazolo[4,3-c]quinoline Pyrazole fused to quinoline at 4,3-positions Antiviral, kinase inhibition Introduction of NH₂ groups enhances therapeutic index; synthesized from dichloroquinoline precursors .
Oltipraz 1,2-Dithiol-3-thione with pyrazinyl substituent Chemoprotective (AFB₁ detoxification) Induces glutathione S-transferases and cytochrome P-450; pyrazinyl moiety critical for enzyme modulation .
6-Quinolyl DHFR Inhibitors Methoxy/basic substituents at quinoline 2-/4-positions Antibacterial (ecDHFR inhibition) 2-Methoxy substituents enhance selectivity for bacterial DHFR; N-1 protonation drives specificity .

Key Structural and Functional Insights

Substituent Positioning: Methoxy groups on quinoline (e.g., 2- or 4-position) significantly impact antibacterial selectivity , whereas pyrazinyl-methoxy groups (as in this compound) may alter electronic properties without direct evidence of DHFR inhibition. Pyrazine rings enhance nitrogen-mediated interactions, as seen in oltipraz’s chemoprotective activity .

Synthetic Flexibility: Pyrazinylquinolines can be synthesized using cross-coupling strategies similar to thienoquinolines or cyclocondensation methods for pyrazoloquinolines .

Pharmacological Potential: DNA intercalation (common in benzoquinolines and γ-carbolines ) suggests this compound may share anticancer mechanisms. The methoxy-pyrazinyl group could mimic oltipraz’s enzyme-inducing properties, warranting investigation into chemopreventive roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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